molecular formula C14H16ClN3O2 B2407180 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide CAS No. 2411219-28-6

2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide

Cat. No.: B2407180
CAS No.: 2411219-28-6
M. Wt: 293.75
InChI Key: DIACGZPNHMIEKR-HAQNSBGRSA-N
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Description

2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyanopyridine moiety, and an acetamide group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide typically involves the following steps:

    Formation of the Cyanopyridine Moiety: The cyanopyridine moiety can be synthesized by reacting 2-chloropyridine with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Attachment to Cyclohexyl Ring: The cyanopyridine derivative is then reacted with 4-hydroxycyclohexylamine to form the intermediate compound.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Studied for its potential antimicrobial and antiviral activities

    Biological Research: Used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: Potential use in the synthesis of other pyridine derivatives with diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-8-13(19)18-11-3-5-12(6-4-11)20-14-10(9-16)2-1-7-17-14/h1-2,7,11-12H,3-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIACGZPNHMIEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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